molecular formula C23H18N4O3S B2763307 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206993-00-1

3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2763307
CAS No.: 1206993-00-1
M. Wt: 430.48
InChI Key: XQDICTQOQBTFPN-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research has explored the synthesis of quinazoline derivatives and their reactions with various chemicals, demonstrating pathways to novel compounds. For instance, studies have shown that 3-aminoquinoline-2,4-diones can react with isothiocyanic acid to yield novel thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones, indicating a method for creating structurally unique derivatives with potential research applications (Mrkvička et al., 2010). Furthermore, the synthesis and characterization of bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been reported, highlighting the interest in oxadiazole rings for their potential biological activities (Maftei et al., 2013).

Biological Activities and Applications

Quinazoline and oxadiazole derivatives have been evaluated for their potential biological activities, including antimicrobial and antitumor effects. For example, the synthesis and antimicrobial activity of new 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones against various bacterial and fungal strains have been investigated, showing that certain derivatives exhibit significant biological activity (Gupta et al., 2008).

Environmental and Green Chemistry

Advancements in green chemistry approaches for the synthesis of quinazoline derivatives have been explored. A notable example includes the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU, representing an environmentally friendly method that aligns with sustainable chemistry principles (Mizuno et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and thiophene moieties. The final step involves the introduction of the 4-methylbenzyl group.", "Starting Materials": [ "2-aminobenzoic acid", "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "thiophene-2-carboxylic acid", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic anhydride", "phosphorus oxychloride", "methyl iodide", "sodium methoxide", "p-toluenesulfonic acid", "triethylamine", "N,N-dimethylformamide", "chloroacetyl chloride", "sodium azide", "sodium hydride", "4-methylbenzyl chloride" ], "Reaction": [ "Synthesis of 2-nitrobenzaldehyde from 2-aminobenzoic acid", "Synthesis of 2-methyl-3-nitrobenzaldehyde from 4-methylbenzaldehyde and 2-nitrobenzaldehyde", "Reduction of 2-methyl-3-nitrobenzaldehyde to 2-methyl-3-aminobenzaldehyde using sodium borohydride", "Synthesis of 2-methyl-3-aminoquinazolin-4(3H)-one from 2-methyl-3-aminobenzaldehyde and ethyl acetoacetate", "Synthesis of 3-(2-methyl-3-aminoquinazolin-4(3H)-yl)-1,2,4-oxadiazole from 2-methyl-3-aminoquinazolin-4(3H)-one, chloroacetyl chloride, and sodium azide", "Synthesis of 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid from 3-(2-methyl-3-aminoquinazolin-4(3H)-yl)-1,2,4-oxadiazole and thiophene-2-carboxylic acid", "Synthesis of 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid methyl ester from 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid and methyl iodide", "Synthesis of 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid methyl ester hydrochloride from 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid methyl ester and hydrochloric acid", "Synthesis of 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid methyl ester quaternary ammonium salt from 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid methyl ester hydrochloride and sodium methoxide", "Synthesis of 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid quaternary ammonium salt from 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid methyl ester quaternary ammonium salt and triethylamine", "Synthesis of 3-(4-methylbenzyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(2-methyl-3-((1,2,4-oxadiazol-5-yl)methyl)quinazolin-4(3H)-yl)thiophene-2-carboxylic acid quaternary ammonium salt and 4-methylbenzyl chloride" ] }

CAS No.

1206993-00-1

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-15-8-10-16(11-9-15)13-27-22(28)17-5-2-3-6-18(17)26(23(27)29)14-20-24-21(25-30-20)19-7-4-12-31-19/h2-12H,13-14H2,1H3

InChI Key

XQDICTQOQBTFPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5

solubility

not available

Origin of Product

United States

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